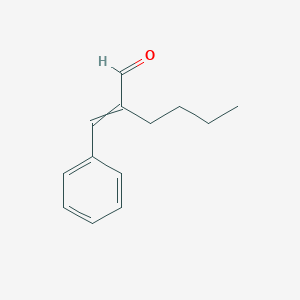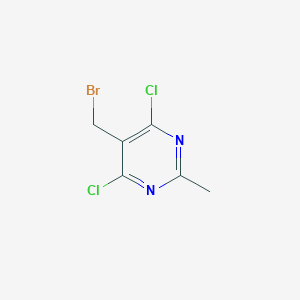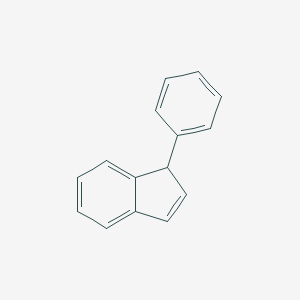
Hirsutanonol
Vue d'ensemble
Description
Hirsutanonol is a naturally occurring diarylheptanoid, a type of secondary metabolite found in various plant species, particularly in the Betulaceae family. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been isolated from the bark of Alnus species, such as Alnus hirsuta var. sibirica .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Hirsutanonol, a diarylheptanoid, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain.
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its expression . This inhibition disrupts the production of prostanoids, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostanoid synthesis pathway . By inhibiting COX-2, this compound disrupts the conversion of arachidonic acid to prostanoids, leading to a decrease in inflammation and pain .
Result of Action
This compound’s inhibition of COX-2 leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . Additionally, this compound has been shown to have anti-filarial activity, with an IC50 value of 44.11 μg/mL for microfilariae .
Analyse Biochimique
Biochemical Properties
Hirsutanonol interacts with various biomolecules in biochemical reactions. It has been reported to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . This suggests that this compound may interact with COX-2, potentially altering its activity and influencing biochemical pathways.
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It has demonstrated anti-filarial activity, with an IC50 value of 44.11 μg/mL for microfilariae . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to inhibit COX-2 expression suggests that it may exert its effects at the molecular level through binding interactions with this enzyme
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hirsutanonol can be synthesized through various chemical reactions involving the coupling of phenolic compounds. One common method involves the use of 1,7-diphenylheptane as a precursor, which undergoes hydroxylation and oxidation reactions to form this compound. The reaction conditions typically include the use of catalysts such as palladium on carbon and solvents like ethanol .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, particularly the bark of Alnus species. The extraction process includes solvent extraction followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC). The purified compound is then subjected to further chemical modifications if necessary .
Analyse Des Réactions Chimiques
Types of Reactions: Hirsutanonol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Acetylated and other substituted derivatives.
Comparaison Avec Des Composés Similaires
Hirsutanonol is unique among diarylheptanoids due to its specific structural features and biological activities. Similar compounds include:
Oregonin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.
Hirsutenone: Known for its potent anticancer activity and ability to inhibit NF-κB signaling.
Platyphylloside: Exhibits similar antioxidant activities but differs in its chemical structure.
Propriétés
IUPAC Name |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYWFBLVAFZID-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873738 | |
| Record name | Hirsutanonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41137-86-4 | |
| Record name | Hirsutanonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hirsutanonol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















